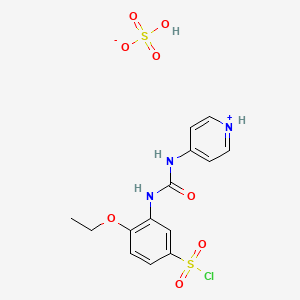
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C14H16ClN3O8S2 and a molecular weight of 453.88 g/mol . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar steps as the laboratory preparation, scaled up with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Acids/Bases: Hydrolysis can be facilitated by acids or bases.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives.
Scientific Research Applications
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate is used in several research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited to specialized applications due to its complex structure.
Mechanism of Action
The mechanism of action for 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride
- 3-(3-(Pyridin-4-yl)ureido)benzene-1-sulfonyl chloride
Uniqueness
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to the presence of both the ethoxy group and the sulfate moiety, which can influence its reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
4-ethoxy-3-(pyridin-1-ium-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGVCCVJUWLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=[NH+]C=C2.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














